1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a piperazine ring, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Ring Opening: The epoxy group in the intermediate is then opened by piperazine, resulting in the formation of 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. Additionally, the use of catalysts and solvents may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. Additionally, the methoxyphenoxy group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenoxy)-3-(piperazin-1-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Chlorophenoxy)-3-(piperazin-1-yl)propan-2-ol: Contains a chlorine atom instead of a methoxy group.
1-(2-Methoxyphenoxy)-3-(morpholin-4-yl)propan-2-ol: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the combination of its methoxyphenoxy group and piperazine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1185293-30-4 |
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Molecular Formula |
C14H23ClN2O3 |
Molecular Weight |
302.80 g/mol |
IUPAC Name |
1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;/h2-5,12,15,17H,6-11H2,1H3;1H |
InChI Key |
DVFMPMKUCYGRQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl |
Synonyms |
RS 88681 Dihydrochloride; α-[(2-methoxyphenoxy)methyl]-1-Piperazineethanol Hydrochloride (1:2); Ranolazine Impurity C; |
Origin of Product |
United States |
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